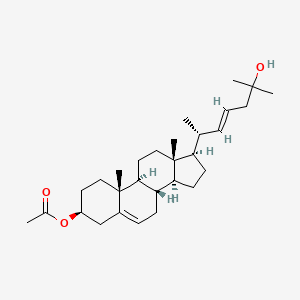

22-Dehydro 25-Hydroxy Cholesterol 3-Acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

22-Dehydro 25-Hydroxy Cholesterol 3-Acetate: is a chemical compound with the molecular formula C29H46O3 and a molecular weight of 442.67 g/mol It is a derivative of cholesterol, specifically modified at the 22 and 25 positions, and acetylated at the 3 position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate typically involves multiple steps, starting from cholesterol or its derivatives. The process includes:

Oxidation: of cholesterol to introduce a hydroxyl group at the 25 position.

Dehydrogenation: at the 22 position to form a double bond.

Acetylation: at the 3 position to introduce the acetate group.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve similar steps as the laboratory synthesis, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial applications.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 25 position.

Reduction: Reduction reactions can occur at the double bond at the 22 position.

Substitution: The acetate group at the 3 position can be substituted under certain conditions.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Acetic anhydride for acetylation, various nucleophiles for substitution reactions.

Major Products:

Oxidation products: Ketones or carboxylic acids at the 25 position.

Reduction products: Saturated derivatives at the 22 position.

Substitution products: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry:

- Used as a reference standard in analytical chemistry for the identification and quantification of cholesterol derivatives .

Biology:

- Studied for its role in lipid metabolism and its effects on cellular processes.

Medicine:

Industry:

- Utilized in the development of new materials and compounds with specific properties for industrial applications.

作用機序

The mechanism of action of 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate involves its interaction with cellular pathways related to cholesterol metabolism. It can modulate the activity of enzymes involved in cholesterol synthesis and degradation, thereby influencing cholesterol levels in cells . The compound may also interact with specific receptors and transporters, affecting lipid transport and storage.

類似化合物との比較

25-Hydroxycholesterol: A hydroxylated derivative of cholesterol with similar biological activities.

22-Dehydrocholesterol: A dehydrogenated derivative of cholesterol with a double bond at the 22 position.

Uniqueness:

- The combination of modifications at the 22, 25, and 3 positions makes 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate unique. This specific structure imparts distinct chemical and biological properties, differentiating it from other cholesterol derivatives.

生物活性

22-Dehydro 25-Hydroxy Cholesterol 3-Acetate (CAS: 157171-88-5) is a unique derivative of cholesterol characterized by specific modifications at the 22, 25, and 3 positions. Its molecular formula is C29H46O3 with a molecular weight of approximately 442.67 g/mol. This compound has gained attention due to its potential biological activities, particularly in lipid metabolism and immune response modulation.

Biological Activity

The biological activity of this compound can be understood through its interactions with various biochemical pathways and its effects on cellular processes.

- Cholesterol Metabolism : This compound is involved in the regulation of cholesterol levels in cells. It acts similarly to its precursor, 25-hydroxycholesterol , which is known to influence cholesterol homeostasis by modulating the expression of genes involved in lipid metabolism.

- Immune Response Modulation : Research indicates that derivatives like 25-hydroxycholesterol play significant roles in the immune response, particularly in the regulation of macrophage activation and cytokine production. These compounds can enhance or inhibit inflammatory responses depending on the cellular context .

- Antiviral Properties : Similar to other cholesterol derivatives, it has been noted for its antiviral properties, potentially through mechanisms that involve the alteration of lipid rafts and membrane dynamics, which are critical for viral entry and replication.

Pharmacokinetics

The pharmacokinetics of this compound include its metabolism by cytochrome P450 enzymes, particularly CYP3A4, which catalyzes the conversion of related cholesterol derivatives into more active forms. This metabolic pathway suggests a complex interaction with other lipophilic compounds and drugs.

Case Studies

- Lipid Metabolism Studies : In vitro studies have demonstrated that treatment with this compound leads to altered lipid profiles in cultured cells, indicating its role in modulating lipid synthesis and degradation pathways.

- Inflammation Models : In animal models of inflammation, administration of this compound has shown to reduce markers of inflammation such as TNF-α and IL-6, suggesting a potential therapeutic application in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Modifications at positions 22, 25, and 3 | Modulates cholesterol metabolism and immune response |

| 25-Hydroxycholesterol | Hydroxylated at position 25 | Antiviral activity, immune modulation |

| 22-Dehydrocholesterol | Dehydrogenated at position 22 | Effects on cholesterol absorption |

This table illustrates how the structural modifications influence the biological activities of these compounds.

特性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O3/c1-19(8-7-15-27(3,4)31)24-11-12-25-23-10-9-21-18-22(32-20(2)30)13-16-28(21,5)26(23)14-17-29(24,25)6/h7-9,19,22-26,31H,10-18H2,1-6H3/b8-7+/t19-,22+,23+,24-,25+,26+,28+,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVQPEKLADQJEW-YVHKTFHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/CC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。